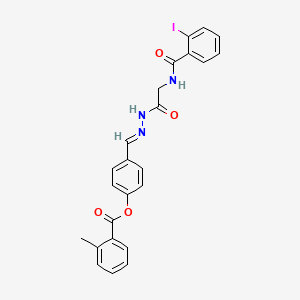

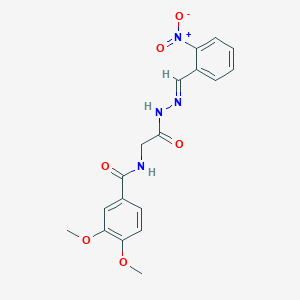

![molecular formula C25H21N5OS3 B12014586 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 618879-85-9](/img/structure/B12014586.png)

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(6-メチル-1,3-ベンゾチアゾール-2-イル)フェニル]-2-[(4-プロプ-2-エニル-5-チオフェン-2-イル-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミドは、ベンゾチアゾール部分、トリアゾール環、およびチオフェン基を特徴とする複雑な有機化合物です。

合成方法

合成経路と反応条件

N-[4-(6-メチル-1,3-ベンゾチアゾール-2-イル)フェニル]-2-[(4-プロプ-2-エニル-5-チオフェン-2-イル-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミドの合成は、さまざまな合成経路を通じて達成できます。一般的な方法には、次のものがあります。

ジアゾカップリング反応: これは、ジアゾニウム塩とカップリング成分との反応を伴い、目的の生成物が生成されます。

クネーベナゲル縮合: この反応は、アルデヒドまたはケトンと活性メチレン基を含む化合物の縮合を伴います。

ビゲネリ反応: ジヒドロピリミジノンを合成する多成分反応であり、これはさらに修飾されて目的の化合物を得ることができます。

マイクロ波照射: この方法は、マイクロ波エネルギーを使用して化学反応を加速し、多くの場合、収率の向上と反応時間の短縮をもたらします。

ワンポット多成分反応: これらの反応は、目的の生成物を形成するために、単一の反応容器に3つ以上の反応物を同時に組み合わせることを含みます。

工業生産方法

この化合物の工業生産は、収率を最大化し、コストを最小限に抑えるために、上記の合成経路の最適化を伴う可能性があります。連続フロー化学や自動反応器の使用などの技術は、生産プロセスをスケールアップするために使用できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can be achieved through various synthetic pathways. Common methods include:

Diazo-Coupling Reaction: This involves the reaction of a diazonium salt with a coupling component to form the desired product.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.

Biginelli Reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to obtain the target compound.

Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.

One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production process.

化学反応の分析

反応の種類

N-[4-(6-メチル-1,3-ベンゾチアゾール-2-イル)フェニル]-2-[(4-プロプ-2-エニル-5-チオフェン-2-イル-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミドは、さまざまな化学反応を起こす可能性があり、次のものが含まれます。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の添加または水素の除去を伴います。

還元: この反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。

置換: この反応は、ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基と置換することを伴います。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン、求核剤。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。

科学研究への応用

N-[4-(6-メチル-1,3-ベンゾチアゾール-2-イル)フェニル]-2-[(4-プロプ-2-エニル-5-チオフェン-2-イル-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミドは、いくつかの科学研究に応用されています。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌剤または抗癌剤としての可能性について調査されています。

医学: さまざまな病気の治療における治療の可能性について探索されています。

産業: 特定の特性を持つ新素材の開発に使用されます。

科学的研究の応用

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

作用機序

N-[4-(6-メチル-1,3-ベンゾチアゾール-2-イル)フェニル]-2-[(4-プロプ-2-エニル-5-チオフェン-2-イル-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を阻害し、望ましい治療効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途によって異なり、さらなる研究が必要です。

類似の化合物との比較

類似の化合物

ベンゾチアゾール誘導体: ベンゾチアゾール部分を有する化合物であり、生物活性で知られています。

トリアゾール誘導体: トリアゾール環を含む化合物であり、多くの場合、医薬品化学で使用されます。

チオフェン誘導体: チオフェン環を含む化合物であり、電子特性で知られています。

独自性

N-[4-(6-メチル-1,3-ベンゾチアゾール-2-イル)フェニル]-2-[(4-プロプ-2-エニル-5-チオフェン-2-イル-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミドは、ベンゾチアゾール、トリアゾール、およびチオフェンの部分の組み合わせによりユニークであり、これにより、異なる生物学的および化学的特性が付与される可能性があります。この独自性により、さまざまな分野におけるさらなる研究開発に貴重な化合物となっています。

類似化合物との比較

Similar Compounds

Benzothiazole Derivatives: Compounds containing the benzothiazole moiety, known for their biological activity.

Triazole Derivatives: Compounds containing the triazole ring, often used in medicinal chemistry.

Thiophene Derivatives: Compounds containing the thiophene ring, known for their electronic properties.

Uniqueness

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its combination of benzothiazole, triazole, and thiophene moieties, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development in various fields.

特性

CAS番号 |

618879-85-9 |

|---|---|

分子式 |

C25H21N5OS3 |

分子量 |

503.7 g/mol |

IUPAC名 |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C25H21N5OS3/c1-3-12-30-23(20-5-4-13-32-20)28-29-25(30)33-15-22(31)26-18-9-7-17(8-10-18)24-27-19-11-6-16(2)14-21(19)34-24/h3-11,13-14H,1,12,15H2,2H3,(H,26,31) |

InChIキー |

GCUGGAWFNPIEGG-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4CC=C)C5=CC=CS5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014523.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12014529.png)

![5-[(4,5-Dibromo-2-furyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B12014531.png)

![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014534.png)

![ethyl 4-[[2-[(3Z)-3-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate](/img/structure/B12014540.png)

![5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014548.png)

![[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12014578.png)